molecular formula C7H5BrO3 B155236 4-Bromo-2-hydroxybenzoic Acid CAS No. 1666-28-0

4-Bromo-2-hydroxybenzoic Acid

Cat. No.: B155236
CAS No.: 1666-28-0
M. Wt: 217.02 g/mol
InChI Key: FYAKLZKQJDBBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-hydroxybenzoic acid (CAS 1666-28-0, C₇H₅BrO₃) is a brominated derivative of salicylic acid with a molecular weight of 217.02 g/mol. Its structure features a hydroxyl (-OH) group at the 2-position, a carboxylic acid (-COOH) at the 1-position, and a bromine atom at the 4-position of the benzene ring. Key physical properties include a melting point of 164–165°C, a predicted pKa of 2.71, and a density of 1.861 g/cm³ .

The compound exhibits a planar molecular geometry stabilized by intramolecular O–H⋯O hydrogen bonds, forming an S(6) ring motif. Intermolecular Br⋯Br interactions (3.4442 Å) and O–H⋯O hydrogen bonds between carboxylic acid groups create a one-dimensional crystal structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxybenzoic acid can be synthesized through several methods. One common method involves the bromination of salicylic acid. The reaction typically uses bromine in the presence of a solvent like acetic acid. The reaction mixture is maintained at a controlled temperature to ensure the selective bromination at the fourth position .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of bromine and copper (II) bromide as catalysts. The reaction is carried out in a solvent such as acetonitrile under nitrogen atmosphere. The reaction mixture is cooled to 0°C, and the precursor is added portion-wise. The organic extracts are then washed, dried, and concentrated to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-scorch Agent

One of the primary applications of 4-bromo-2-hydroxybenzoic acid is as an anti-scorch agent in rubber production. It helps prevent premature vulcanization during the processing of rubber, thereby enhancing the quality and durability of rubber products .

1.2 Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it is utilized in the development of SGLT2 inhibitors , which are promising therapeutic agents for diabetes management. The compound's role as a precursor allows for the efficient production of these critical medications .

Material Science Applications

2.1 Ultraviolet Absorbers

In the field of materials science, this compound is employed in the production of ultraviolet (UV) absorbers . These compounds are essential in protecting materials from UV radiation degradation, thereby extending their lifespan and maintaining their physical properties .

2.2 Foaming Agents

The compound is also used as an intermediate in the manufacturing of foaming agents , which find applications in various industries including packaging and construction. These foaming agents contribute to lightweight materials that possess good insulation properties .

Biological Research Applications

3.1 Antimicrobial Properties

Research indicates that derivatives of salicylic acid, including this compound, exhibit significant antimicrobial activity . Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in developing antimicrobial agents .

3.2 Crystal Structure Studies

The crystal structure of this compound has been extensively studied to understand its molecular interactions and stability. The compound forms hydrogen bonds that contribute to its structural integrity, which is crucial for its functionality in various applications .

Case Study 1: Synthesis of SGLT2 Inhibitors
A recent study highlighted the industrial-scale synthesis of SGLT2 inhibitors using this compound as an intermediate. The process demonstrated a high yield and cost-effectiveness, showcasing the compound's significance in pharmaceutical manufacturing .

Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents, this compound was tested against several pathogens. Results indicated that it effectively inhibited bacterial growth, suggesting potential for development into a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-bromo-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom enhances its reactivity, making it a valuable compound in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-bromo-2-hydroxybenzoic acid with structurally related brominated and hydroxylated benzoic acid derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₇H₅BrO₃ -OH (C2), -Br (C4), -COOH (C1) 217.02 pKa = 2.71; mp = 164–165°C; forms 1D crystals via Br⋯Br and O–H⋯O bonds
4-Hydroxybenzoic acid C₇H₆O₃ -OH (C4), -COOH (C1) 138.12 pKa ≈ 4.5; mp = 215°C; lacks bromine, reducing electron-withdrawing effects
4-Bromobenzoic acid C₇H₅BrO₂ -Br (C4), -COOH (C1) 201.01 mp = 252°C; no hydroxyl group, limiting hydrogen bonding
2-Bromo-4-methylbenzoic acid C₈H₇BrO₂ -Br (C2), -CH₃ (C4), -COOH (C1) 215.05 Methyl group increases steric hindrance; used in kinase inhibitor synthesis
4-Bromo-2-chloro-6-methylbenzoic acid C₈H₆BrClO₂ -Br (C4), -Cl (C2), -CH₃ (C6), -COOH (C1) 265.49 Halogen-rich structure enhances reactivity in medicinal chemistry

Crystal Packing and Intermolecular Interactions

  • This compound forms trans-dimeric R₂²(8) rings via O–H⋯O hydrogen bonds, extended into 1D chains through Br⋯Br contacts. Its isomer (compound II) lacks Br⋯Br interactions, instead forming C–H⋯O-based sheets .
  • 4-Hydroxybenzoic acid exhibits a layered structure via O–H⋯O hydrogen bonds but lacks halogen interactions, resulting in lower thermal stability .

Biological Activity

4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0) is a derivative of salicylic acid, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C7H5BrO3
  • Molecular Weight : 217.02 g/mol
  • Log P (octanol-water partition coefficient) : 1.87, indicating moderate lipophilicity.
  • Solubility : It is soluble in organic solvents and shows limited solubility in water.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives of salicylic acid exhibit significant antimicrobial properties. For instance, this compound has demonstrated activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
  • Antifungal Properties : The compound has been identified as an effective antifungal agent against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Its efficacy is linked to its ability to inhibit fungal growth through disruption of cell wall synthesis .
  • Anti-inflammatory Effects : Similar to other salicylic acid derivatives, this compound may exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and inhibiting cyclooxygenase enzymes .

Antimicrobial Studies

Recent research highlighted the compound's potential as an antimicrobial agent. In vitro studies reported minimum inhibitory concentrations (MIC) for various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Bacillus subtilis10
Candida albicans20

These results indicate that this compound could be a candidate for developing new antimicrobial therapies .

Antifungal Activity

The antifungal efficacy was further demonstrated in a study where the compound inhibited the growth of several phytopathogenic fungi at concentrations ranging from 50 to 100 µg/mL. The mechanism is believed to involve the disruption of fungal cell wall integrity .

Case Studies

  • Case Study on Antimicrobial Efficacy : A laboratory evaluation showed that the application of this compound on infected plant tissues resulted in a significant reduction in fungal load, suggesting its potential use as a biopesticide in agricultural practices.
  • Clinical Relevance : In a controlled trial involving healthy subjects consuming organic diets rich in phenolic compounds, an increase in urinary excretion of metabolites related to this compound was observed, indicating its bioavailability and potential health benefits .

Q & A

Q. Basic: What are the recommended synthetic methods for preparing 4-Bromo-2-hydroxybenzoic Acid in laboratory settings?

This compound is typically synthesized via halogenation and functional group modification of substituted benzoic acids. A common approach involves bromination of 2-hydroxybenzoic acid derivatives under controlled conditions. For example, methylation of the hydroxy group using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base has been reported for similar brominated compounds, yielding intermediates like 4-bromo-2-methoxybenzoic acid . Subsequent deprotection steps (e.g., acid hydrolysis) can regenerate the hydroxy group. Alternative routes may employ Buchwald–Hartwig coupling for introducing aromatic substituents, as demonstrated in the synthesis of acridinium derivatives from this compound .

Q. Basic: How should researchers handle and store this compound to ensure safety and stability?

While specific safety data for this compound is limited, general handling protocols for brominated aromatic acids apply:

  • Storage : Keep in a cool, dry place (2–30°C) away from oxidizing agents, strong acids/bases, and food products. Use airtight containers to prevent moisture absorption .
  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .
  • Spill Management : Clean spills immediately with inert absorbents (e.g., vermiculite) and dispose of waste as halogenated organic compounds .

Q. Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromine at C4, hydroxyl at C2) and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typical for research-grade material) using reverse-phase columns and UV detection at 254 nm.
  • Melting Point Analysis : Compare observed melting points (e.g., ~181°C for related brominated benzoic acids) to literature values to assess crystallinity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C7_7H5_5BrO3_3) and isotopic patterns for bromine .

Q. Advanced: How can this compound be utilized as a precursor in palladium-catalyzed cross-coupling reactions for complex molecule synthesis?

The bromine atom at C4 serves as a reactive site for cross-coupling . For example:

  • Suzuki–Miyaura Coupling : React with aryl boronic acids in the presence of Pd(PPh3_3)4_4 and Na2_2CO3_3 to form biaryl structures, useful in pharmaceutical intermediates .
  • Buchwald–Hartwig Amination : Coupling with amines (e.g., dimethylacridin) generates acridinium derivatives for chemiluminescent probes, as shown in the synthesis of DMAC-HBA .
  • Sonogashira Coupling : Alkynylation with terminal alkynes under Pd/Cu catalysis enables access to conjugated systems for materials science .

Q. Advanced: What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

Contradictions in reactivity (e.g., solubility vs. reaction efficiency) can be addressed through:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling reactions versus protic solvents (MeOH, H2_2O) for acid-base interactions. Evidence suggests DMF enhances solubility and reaction rates in palladium-mediated couplings .
  • Additive Optimization : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve halogen displacement kinetics.
  • Computational Modeling : Density Functional Theory (DFT) studies can predict electron-deficient sites (C4 bromine) and guide solvent selection .

Q. Advanced: What role does this compound play in the synthesis of fluorescent probes or chemiluminescent materials?

This compound acts as a scaffold for photoactive materials . For instance:

  • DMAC-HBA Synthesis : Coupling with dimethylacridin via Buchwald–Hartwig amination produces a chemiluminescent emitter with aggregation-induced emission (AIE) properties, enabling high-contrast imaging in biological systems .
  • Fluorescent Tagging : Functionalization with fluorophores (e.g., BODIPY) through esterification or amidation creates pH-sensitive probes for cellular imaging .
  • Polymer Synthesis : Incorporate into conjugated polymers for organic light-emitting diodes (OLEDs), leveraging its electron-withdrawing bromine and hydroxy groups for charge transport modulation .

Properties

IUPAC Name

4-bromo-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAKLZKQJDBBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296399
Record name 4-Bromo-2-hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666-28-0
Record name 1666-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-2-hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In water (22.5 ml) and a 47% aqueous solution of hydrobromic acid (22.5 ml), 4-amino-2-hydroxybenzoic acid (5.04 g) was dissolved. While the resulting solution mixture was maintained at 5° C. or lower, an aqueous solution (water: 15.0 ml) of sodium nitrite (2.26 g) was added dropwise thereto, followed by stirring for 30 minutes under ice cooling. The reaction mixture was added, in portions, to a solution of cuprous bromide (5.63 g) dissolved in a 47% aqueous solution of hydrobromic acid (15 ml) under ice cooling. The resulting mixture was stirred at room temperature for 150 minutes. Ethyl acetate was added to the reaction mixture for extraction. The organic layer so obtained was washed with water and then dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane˜10% methanol—dichloromethane), whereby 4-bromo-2-hydroxybenzoic acid (5.51 g) was obtained as a crudely purified product.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
5.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.04 g
Type
reactant
Reaction Step Four
Quantity
22.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
22.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Aminosalicylic acid (15.0 g, 98 mmol) and hydrobromic acid (47%, 100 ml) were mixed with water (100 ml). A solution of sodium nitrite (6.8 g, 98 mmol) in water (50 ml) was added dropwise to the mixture at 0° C., and the mixture was stirred at the same temperature for 30 minutes. A mixture of cuprous bromide (16.9 g, 117 mmol) and hydrobromic acid (47%, 45 ml) was added dropwise to the mixture at 0° C., and the mixture was stirred at the same temperature for 1 hr. The reaction mixture was combined with ethyl acetate and extracted. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the titled compound (15.5 g, 73%) as a gray solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
16.9 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) at 50° C., a solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL) was added and stirred 30 minutes at 100° C. The reaction was allowed to cool to RT and diluted with water. The aqueous layer was extracted with ethyl acetate, washed with water and brine, dried (MgSO4), filtered, and concentrated under reduced pressure to give the 4-bromo-2-hydroxy-benzoic acid. Yield: 100%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2-hydroxybenzoic Acid
4-Bromo-2-hydroxybenzoic Acid
4-Bromo-2-hydroxybenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.